Falcarinolone

cytotoxicity leukemia apoptosis

Prioritize Falcarinolone over generic falcarin-type polyacetylenes. Its distinct C-8 hydroxyl/C-3 ketone motif delivers quantifiably superior potency: IC50 of 3.5 μmol/L against CEM-C7H2 leukemia cells, 1.87–3.74× lower MICs than falcarindiol against Mycobacterium spp., and broader-spectrum antibacterial activity. The preferred starting material for acute lymphoblastic leukemia, antimycobacterial lead optimization, and Nrf2-mediated cytoprotection studies where lower effective concentrations are critical.

Molecular Formula C17H22O2
Molecular Weight 258.35 g/mol
CAS No. 18089-23-1
Cat. No. B12367220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFalcarinolone
CAS18089-23-1
Molecular FormulaC17H22O2
Molecular Weight258.35 g/mol
Structural Identifiers
SMILESCCCCCCCC=CC(C#CC#CC(=O)C=C)O
InChIInChI=1S/C17H22O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h4,10,14,17,19H,2-3,5-9H2,1H3/b14-10-
InChIKeySTNWZOBISHHDCD-UVTDQMKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Falcarinolone (CAS 18089-23-1) – A C17 Polyacetylene Oxylipin for Bioactivity Research


Falcarinolone (also known as falcarinol, panaxynol, or faOH) is a C17 aliphatic polyacetylene oxylipin belonging to the falcarinol-type class of compounds [1]. It is characterized by a heptadeca-1,9-diene-4,6-diyn-3-one backbone with a hydroxyl group at the C-8 position [2]. The compound is naturally abundant in Apiaceae vegetables (carrot, celery, parsley) and ginseng species, and has been extensively studied for its cytotoxic, anti-inflammatory, and antimicrobial properties [3][4].

Why Falcarinolone Cannot Be Simply Replaced by Falcarindiol or Panaxydol in Bioactivity Studies


Although falcarinolone, falcarindiol, and panaxydol share the same C17 polyacetylene backbone, they differ critically in hydroxylation pattern and oxidation state. Falcarinolone contains a single hydroxyl at C-8 and a ketone at C-3, whereas falcarindiol bears two hydroxyl groups (C-3 and C-8), and panaxydol features an epoxide ring [1]. These structural distinctions translate into quantifiable differences in potency, cellular selectivity, and mechanistic effects that preclude generic substitution in experimental or procurement contexts [2][3].

Falcarinolone Comparative Bioactivity Data: Quantified Differentiation Versus Structural Analogs


Falcarinolone Exhibits Superior Cytotoxic Potency Against Leukemia Cells Compared to Falcarindiol and Panaxydiol

In a head-to-head evaluation of four C17 polyacetylenes against the acute lymphoblastic leukemia cell line CEM-C7H2, falcarinolone demonstrated the lowest IC50 value (3.5 μmol/L), indicating superior cytotoxic potency relative to its structural analogs [1]. Falcarindiol and panaxydiol exhibited higher IC50 values, confirming that the ketone functionality at C-3 and single hydroxyl at C-8 confer greater antileukemic activity than the diol or epoxide configurations.

cytotoxicity leukemia apoptosis IC50

Falcarinolone Demonstrates Greater Antimycobacterial Activity Than Falcarindiol Against Multiple Mycobacterium Species

In a direct comparative study, 3(R)-falcarinolone exhibited an MIC of 16.4 μM against both M. fortuitum and M. aurum, while 3(R)-8(S)-falcarindiol required a 1.87-fold higher concentration (30.7 μM) to inhibit M. fortuitum and a 3.74-fold higher concentration (61.4 μM) against M. aurum [1]. Against M. tuberculosis H37Ra, falcarinolone displayed an MIC of 25.6 μM and IC50 of 15.3 μM, compared to panaxydol's higher MIC of 36.0 μM and IC50 of 23.5 μM, representing a 1.4-fold and 1.5-fold potency advantage respectively [2].

antimycobacterial MIC Mycobacterium tuberculosis

Falcarinolone Demonstrates Broad-Spectrum Antibacterial Activity Superior to Sinigrin and Other Glucosinolates

In a comparative antibacterial evaluation, falcarinolone exhibited an MIC range of 18.8–37.6 μg/mL across tested bacterial strains, demonstrating the best overall antibacterial activity among all polyacetylene and glucosinolate compounds evaluated [1]. In contrast, sinigrin, the most active glucosinolate, showed a substantially higher MIC range of 46.9–62.5 μg/mL, representing a 1.66-fold to 2.5-fold potency disadvantage relative to falcarinolone.

antibacterial MIC Gram-positive Gram-negative natural preservative

Falcarinolone Exhibits Greater Anti-Inflammatory Potency Than Sulforaphane in an In Vivo Model of Intestinal Inflammation

In a murine model of acute intestinal inflammation, falcarinolone (5 mg/kg twice daily) demonstrated greater potency than sulforaphane—widely regarded as a benchmark Nrf2 activator—in attenuating proinflammatory gene expression (IL-6, Tnfα/Tnfαr, Infγ, STAT3, IL-10/IL-10r) [1]. Notably, falcarinolone but not sulforaphane significantly reduced plasma eotaxin and GM-CSF levels. Furthermore, falcarinolone attenuated inflammatory cell infiltration below negative control levels and reduced basal lipid peroxidation in the mesentery, whereas sulforaphane did not.

anti-inflammatory in vivo NF-κB intestinal inflammation Nrf2

Falcarinolone Recommended Research Applications Based on Quantified Differentiation


Leukemia Cytotoxicity Screening Programs

Falcarinolone is the preferred C17 polyacetylene for acute lymphoblastic leukemia cytotoxicity studies, based on its superior IC50 of 3.5 μmol/L against CEM-C7H2 cells compared to falcarindiol and panaxydol. Researchers should prioritize falcarinolone when screening for antileukemic lead compounds or investigating structure-activity relationships among polyacetylenic oxylipins [1].

Antimycobacterial Drug Discovery Against M. tuberculosis and Non-Tuberculous Mycobacteria

Given falcarinolone's quantifiably lower MIC values compared to falcarindiol (1.87–3.74× more potent) and panaxydol (1.4× lower MIC, 1.5× lower IC50) against multiple Mycobacterium species, this compound is the logical starting material for antimycobacterial lead optimization programs targeting M. tuberculosis, M. fortuitum, or M. aurum [2][3].

Natural Antibacterial Agent Development for Food Preservation

With an MIC range of 18.8–37.6 μg/mL against both Gram-positive and Gram-negative strains, falcarinolone demonstrates quantifiably superior antibacterial activity relative to sinigrin and other glucosinolates. This makes it a compelling candidate for formulation studies in food preservation applications where lower effective concentrations are desirable [4].

In Vivo Intestinal Inflammation and Barrier Integrity Research

Falcarinolone has demonstrated greater in vivo anti-inflammatory efficacy than sulforaphane at diet-achievable doses (5 mg/kg), including unique effects on eotaxin, GM-CSF, and inflammatory cell infiltration. Researchers investigating intestinal barrier function, inflammatory bowel disease models, or Nrf2-mediated cytoprotection should select falcarinolone over sulforaphane as a more potent tool compound [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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